molecular formula C18H15FN2OS2 B2777611 2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 1903079-17-3

2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2777611
CAS RN: 1903079-17-3
M. Wt: 358.45
InChI Key: GAKDDZGIQYHCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, commonly referred to as FPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Scientific Research Applications

Anticancer Activity

Research on related compounds to 2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has shown potential in the development of anticancer therapies. For instance, novel fluoro-substituted benzo[b]pyran compounds, upon undergoing various chemical treatments, exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, thiazolyl N-benzyl-substituted acetamide derivatives, including structures similar to the target compound, have shown Src kinase inhibitory and anticancer activities, offering a potential pathway for cancer treatment research (Fallah-Tafti et al., 2011).

Molecular Binding and Sensing

Another research application involves the development of highly selective turn-on chemosensors for monitoring metal ions like Zn2+ in living cells and aqueous solutions. Compounds with a structural foundation similar to 2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide, such as 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, have demonstrated remarkable fluorescence enhancement upon binding to Zn2+, indicating their utility in biological and environmental monitoring (Park et al., 2015).

Inhibitory Effects on Biological Targets

Research on structurally related compounds has also uncovered their potential as inhibitors of biological targets such as thrombin, a key enzyme in the blood coagulation pathway. For instance, 2-(2-Chloro-6-fluorophenyl)acetamides with specific substituents have been identified as potent thrombin inhibitors, providing a basis for the development of anticoagulant drugs (Lee et al., 2007).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c19-14-3-5-15(6-4-14)24-12-18(22)21-11-13-7-8-20-16(10-13)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKDDZGIQYHCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

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